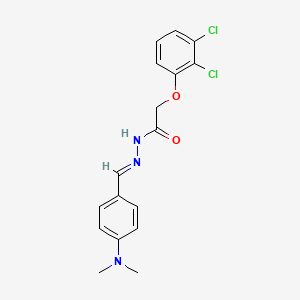
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a phenyl group and a substituted phenyl group, which can influence its chemical properties and reactivity. The presence of the (2E) configuration indicates the specific geometric isomerism around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various organic synthesis methods. One common approach involves the reaction of (2E)-3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industry, this compound might be used in the synthesis of polymers, dyes, and other materials requiring specific amide functionalities.
Mécanisme D'action
The mechanism of action of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-phenylprop-2-enamide: Lacks the trimethyl substitution on the phenyl ring.
N-phenylprop-2-enamide: Lacks the (2E) configuration and the trimethyl substitution.
N-(2,4,6-trimethylphenyl)prop-2-enamide: Lacks the phenyl group on the double bond.
Uniqueness
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its specific (2E) configuration and the presence of both phenyl and trimethylphenyl groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clé InChI |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)





![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
